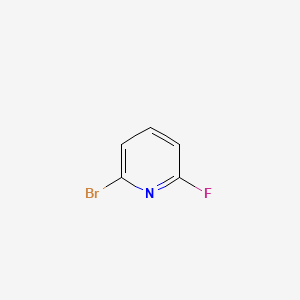

2-Bromo-6-fluoropyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-6-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrFN/c6-4-2-1-3-5(7)8-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIDIKYIZXMYHAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80932219 | |

| Record name | 2-Bromo-6-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80932219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144100-07-2 | |

| Record name | 2-Bromo-6-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80932219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-6-fluoropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Bromo-6-fluoropyridine chemical properties

An In-Depth Technical Guide to 2-Bromo-6-fluoropyridine: Properties, Reactivity, and Synthetic Applications

Introduction

This compound is a halogenated heterocyclic compound that has emerged as a cornerstone in modern synthetic chemistry. Its value is derived from the unique electronic properties imparted by the pyridine ring, further modulated by the presence of two distinct halogen substituents: a bromine and a fluorine atom. This structural arrangement provides a versatile platform for selective chemical modifications, making it an invaluable intermediate in the synthesis of complex molecules.[1] In the pharmaceutical and agrochemical industries, it serves as a critical building block for constructing a wide array of active ingredients, from kinase inhibitors to advanced crop protection agents.[1][2]

This guide offers a senior application scientist's perspective on this compound, moving beyond simple data recitation to explain the underlying principles of its reactivity. We will explore its core physicochemical and spectroscopic properties, delve into its key synthetic transformations with a focus on mechanistic causality, and provide field-proven protocols for its application. The objective is to equip researchers, chemists, and drug development professionals with the in-depth knowledge required to effectively harness the synthetic potential of this powerful reagent.

Physicochemical and Spectroscopic Profile

Accurate identification and characterization are paramount before employing any reagent in a synthetic workflow. This compound has a distinct set of physical and spectroscopic properties that allow for its unambiguous confirmation.

Physical and Chemical Properties

The fundamental properties of this compound are summarized in the table below. These data are critical for experimental design, including solvent selection, reaction temperature, and safety considerations.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₃BrFN | [1][3][4][5] |

| Molecular Weight | 175.99 g/mol | [1][3][4] |

| CAS Number | 144100-07-2 | [4][5][6] |

| Appearance | White solid or colorless to light yellow liquid | [7][8] |

| Melting Point | 30-32 °C | [7] |

| Boiling Point | 162-164 °C | [7] |

| Density | ~1.707 g/cm³ (Predicted) | [7] |

| Flash Point | 88 °C (190.4 °F) |

Spectroscopic Characterization

Spectroscopic analysis provides a fingerprint for the molecule, confirming its structure and purity. The combination of NMR, MS, and IR spectroscopy offers a comprehensive characterization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is characterized by three signals in the aromatic region, corresponding to the three protons on the pyridine ring. The precise chemical shifts and coupling constants (J-values) are influenced by the positions of the electronegative fluorine and bromine atoms.

-

¹³C NMR : The carbon spectrum will show five distinct signals for the five carbons of the pyridine ring. The carbons directly bonded to the halogens (C2-Br and C6-F) will exhibit characteristic shifts and, in the case of C6, coupling to the fluorine atom (¹JCF).

-

¹⁹F NMR : A single resonance is expected in the fluorine NMR spectrum, providing a clear indication of the fluorine's presence and chemical environment.

-

-

Mass Spectrometry (MS) : The mass spectrum provides definitive proof of the molecular weight and elemental composition. The key feature for this compound is the molecular ion (M⁺) peak, which appears as a pair of peaks of nearly equal intensity at m/z 175 and 177. This distinctive isotopic signature is due to the natural abundance of the bromine isotopes, ⁷⁹Br and ⁸¹Br.[9]

-

Infrared (IR) Spectroscopy : The IR spectrum displays characteristic absorption bands corresponding to the vibrations of its functional groups. Key peaks include those for aromatic C-H stretching, C=C and C=N ring stretching, and the distinct C-Br and C-F stretching vibrations.

A Dichotomy in Reactivity: A Guide to Synthetic Strategy

The synthetic utility of this compound stems from the differential reactivity of its two carbon-halogen bonds. The C(2)-Br bond is primarily susceptible to reactions involving metal catalysis (e.g., palladium-catalyzed cross-couplings) and metal-halogen exchange. In contrast, the C(6)-F bond is activated towards nucleophilic aromatic substitution (SₙAr). This dichotomy allows for a highly regioselective and often sequential functionalization of the pyridine core.

Palladium-Catalyzed Cross-Coupling Reactions at the C-Br Bond

In palladium-catalyzed cross-coupling, the reaction is initiated by the oxidative addition of the palladium(0) catalyst into the most reactive carbon-halogen bond. The C-Br bond is significantly weaker and more polarizable than the C-F bond, making it the exclusive site of reaction under standard Suzuki or Buchwald-Hartwig conditions. This selectivity is the cornerstone of its use as a building block.

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds. For this compound, it enables the introduction of aryl, heteroaryl, or vinyl groups at the 2-position.

-

Causality : The catalytic cycle begins when a Pd(0) complex undergoes oxidative addition into the C-Br bond.[10] The resulting Pd(II) complex then undergoes transmetalation with a boronic acid or ester (activated by a base), followed by reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[10][11] The C-F bond remains intact throughout this process.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

Setup : To a dry reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 eq), the desired boronic acid or ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).

-

Solvent : Add a suitable degassed solvent system, typically a mixture like Dioxane/Water or Toluene/Ethanol/Water.

-

Reaction : Heat the mixture with stirring to a temperature between 80-110 °C. Monitor the reaction progress by TLC or LC-MS.

-

Workup : Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

This reaction is one of the most powerful methods for forming C-N bonds, allowing for the coupling of this compound with a vast range of primary and secondary amines.[12]

-

Causality : Similar to the Suzuki reaction, the mechanism proceeds via a Pd(0)/Pd(II) catalytic cycle.[12] A key difference is the crucial role of a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄) to deprotonate the amine, facilitating its coordination to the palladium center. The choice of a bulky, electron-rich phosphine ligand is critical to promote the final reductive elimination step, which forms the C-N bond.[13]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

-

Setup : In a glovebox or under an inert atmosphere, charge a dry reaction vessel with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos or BINAP, 2-4 mol%), and a strong base (e.g., NaOt-Bu or K₃PO₄, 1.4-2.0 eq).

-

Reagents : Add this compound (1.0 eq) and the amine (1.1-1.2 eq).

-

Solvent : Add an anhydrous, degassed aprotic solvent such as toluene or dioxane.

-

Reaction : Seal the vessel and heat the mixture with stirring to 80-120 °C until the starting material is consumed (monitor by TLC or LC-MS).

-

Workup : Cool the reaction, dilute with an organic solvent, and quench carefully with water or saturated aqueous NH₄Cl. Extract the aqueous layer, and wash the combined organic layers with brine.

-

Purification : Dry the organic phase over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography or recrystallization.

Nucleophilic Aromatic Substitution (SₙAr) at the C-F Bond

While the C-Br bond is reactive towards metal catalysis, the C-F bond is the preferred site for nucleophilic aromatic substitution (SₙAr).

-

Causality : The SₙAr mechanism is a two-step addition-elimination process.[14][15] The high electronegativity of the ring nitrogen and the fluorine atom makes the C6 position highly electrophilic and susceptible to attack by a nucleophile. Fluorine is a superior leaving group in this context (compared to bromine) because its extreme electronegativity strongly stabilizes the negatively charged intermediate (the Meisenheimer complex) formed during the initial nucleophilic attack.[16][17] This stabilization of the rate-determining step accelerates the reaction at the C-F position.[16]

Sources

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | C5H3BrFN | CID 639438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. This compound | CAS 144100-07-2 [matrix-fine-chemicals.com]

- 6. This compound | 144100-07-2 [chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. This compound | CymitQuimica [cymitquimica.com]

- 9. lehigh.edu [lehigh.edu]

- 10. Yoneda Labs [yonedalabs.com]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 15. youtube.com [youtube.com]

- 16. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 17. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to 2-Bromo-6-fluoropyridine (CAS: 144100-07-2)

Introduction: The Strategic Importance of 2-Bromo-6-fluoropyridine in Modern Synthesis

This compound is a halogenated pyridine derivative that has emerged as a cornerstone building block in medicinal chemistry and materials science.[1] Its value lies in the strategic placement of two distinct halogen atoms on the pyridine ring, offering orthogonal reactivity that allows for selective and sequential functionalization.[2] The electron-withdrawing nature of the fluorine atom and the pyridine nitrogen significantly influences the molecule's electronic properties, while the bromine atom serves as a versatile handle for a wide array of cross-coupling reactions.[3][4]

This guide provides an in-depth exploration of this compound, moving beyond a simple recitation of facts to offer insights into its synthesis, reactivity, and application. The content herein is curated for researchers, scientists, and drug development professionals, aiming to provide not just protocols, but a deeper understanding of the chemical principles that underpin its utility.

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and spectral properties is fundamental to its effective use in the laboratory. This compound is a white solid at room temperature with a low melting point.[5][6]

Key Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 144100-07-2 | [7] |

| Molecular Formula | C₅H₃BrFN | [7] |

| Molecular Weight | 175.99 g/mol | [7][8] |

| Appearance | White Solid | [5] |

| Melting Point | 30-34 °C | [5][6] |

| Boiling Point | 162-164 °C | [6] |

| Density | ~1.71 g/cm³ (Predicted) | [6] |

| Flash Point | < 90 °C | [5] |

| SMILES | Fc1cccc(Br)n1 | [8] |

| InChIKey | ZIDIKYIZXMYHAW-UHFFFAOYSA-N | [9] |

Spectroscopic Data

Spectroscopic analysis is crucial for confirming the identity and purity of this compound. Representative spectral data are available across various databases.[10][11] While detailed spectra should be acquired for each batch, typical ¹H NMR chemical shifts are observed in the aromatic region, with coupling patterns influenced by both the fluorine and adjacent protons.[10][12]

Synthesis and Purification

The preparation of this compound is a critical aspect of its utility, with several synthetic routes developed to access this key intermediate. A common and effective method involves the fluorination of 2,6-dibromopyridine.

Synthetic Workflow: Halogen Exchange (Halex) Reaction

The synthesis from 2,6-dibromopyridine represents a classical halogen exchange (Halex) reaction. The rationale for this approach lies in the greater lability of the C-Br bond compared to the C-F bond, allowing for selective substitution.

Caption: Synthetic route to this compound via Halogen Exchange.

Detailed Experimental Protocol: Synthesis from 2,6-Dibromopyridine

This protocol is based on established literature procedures for halogen exchange reactions on dihalopyridines.[13]

-

Apparatus Setup: Assemble a distillation apparatus suitable for heating under vacuum. Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., Nitrogen or Argon) to prevent moisture contamination.

-

Charging the Flask: To the reaction flask, add 2,6-dibromopyridine (1.0 equiv.), potassium fluoride (1.5 equiv.), and a phase-transfer catalyst such as 18-crown-6 (0.05-0.1 equiv.). The use of a phase-transfer catalyst is crucial to enhance the solubility and reactivity of the fluoride salt in the organic substrate.

-

Reaction Execution: Heat the mixture to approximately 190°C under a moderate vacuum (e.g., 200 mbar). The product, being more volatile than the starting material, will distill over as it is formed. This concurrent removal of the product from the reaction equilibrium drives the reaction towards completion.

-

Purification: The collected distillate can be further purified if necessary, typically by redistillation or column chromatography on silica gel, to yield the final product of high purity.

Reactivity and Chemical Transformations

The synthetic power of this compound stems from the differential reactivity of its two halogen substituents. The C-Br bond is significantly more susceptible to oxidative addition by transition metal catalysts, making it the preferred site for cross-coupling reactions.[14] The C-F bond, being much stronger, typically remains intact under these conditions, allowing for its manipulation in a subsequent step if desired.[15]

Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is one of the most powerful and widely used methods for forming carbon-carbon bonds, and this compound is an excellent substrate.[16][17] This reaction couples the pyridine core with a variety of organoboron reagents.

Workflow for a Typical Suzuki-Miyaura Reaction

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Exemplary Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol provides a robust starting point for the coupling of this compound with arylboronic acids.[14][18]

-

Reaction Setup: In an oven-dried Schlenk tube, combine this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

-

Catalyst Addition: Add the palladium catalyst, for instance, Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv.), and a suitable ligand if required (e.g., SPhos, RuPhos). For many simple couplings, a ligand-free system may be effective.[19]

-

Inerting the System: Seal the tube, and cycle between vacuum and an inert gas (Argon or Nitrogen) three times to ensure the removal of oxygen, which can deactivate the catalyst.

-

Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 ratio), via syringe. The use of an aqueous base/solvent system is common and often accelerates the transmetalation step.[20]

-

Reaction: Heat the mixture to 80-100°C with vigorous stirring. Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired 2-fluoro-6-phenylpyridine.

Applications in Drug Discovery and Agrochemicals

The true measure of a building block's value is its impact on the synthesis of functional molecules. This compound is a key intermediate in the production of numerous active pharmaceutical ingredients (APIs) and agrochemicals.[3] The incorporation of a fluoropyridine moiety can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability.[21]

-

Pharmaceuticals: It serves as a precursor for complex molecular frameworks targeting a range of diseases, including cancer, infections, and neurological disorders.[3] The ability to perform selective cross-coupling reactions makes it invaluable for constructing the core structures of these therapeutic agents.[3][21]

-

Agrochemicals: In the agrochemical sector, it is used to synthesize advanced herbicides, insecticides, and fungicides.[3] The fluorine atom often enhances the biological activity and environmental persistence of these crop protection agents.[3]

Safety and Handling

As with any laboratory chemical, proper handling of this compound is paramount. It is classified as hazardous and requires appropriate safety precautions.

-

GHS Hazard Statements: The compound is toxic if swallowed or in contact with skin, causes skin irritation, and causes serious eye irritation.[5][7] It may also be harmful if inhaled.[7]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood.[22] Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[5][23]

-

Handling: Avoid the formation of dust and aerosols.[22] Use non-sparking tools and prevent fire caused by electrostatic discharge.[22]

-

Storage: Store in a tightly closed container in a dry, well-ventilated place.[5][24]

Always consult the most current Safety Data Sheet (SDS) before use.[5]

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for molecular design. Its predictable, orthogonal reactivity allows for the efficient and controlled construction of complex, highly functionalized pyridine derivatives. By understanding the principles behind its synthesis and reactivity, researchers can fully leverage its potential to accelerate innovation in drug discovery, agrochemicals, and materials science.

References

- Vertex AI Search. (2025).

- Vertex AI Search. (2025). Facile Rh(III)

- Vertex AI Search. (2025). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor® - MDPI.

- Vertex AI Search. (2025).

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding this compound: A Comprehensive Guide to Its Properties and Applications. Retrieved from [Link]

-

PubChem. (n.d.). This compound | C5H3BrFN | CID 639438. Retrieved from [Link]

- Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.

-

AA Blocks. (n.d.). 144100-07-2 | MFCD03095258 | this compound. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). RSC Advances. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). This compound | CAS 144100-07-2. Retrieved from [Link]

-

MDPI. (n.d.). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Chemical Synthesis: The Role of 2-Bromo-4-fluoropyridine in Modern Drug Discovery. Retrieved from [Link]

-

Reddit. (2024). Which reacts more efficiently, the fluoropyridine or the bromopyridine? Or do they react similarly? Explain your answer. Retrieved from [Link]

-

ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids a. Retrieved from [Link]

-

ResearchGate. (n.d.). Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines.... Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 144100-07-2 | Product Name : this compound. Retrieved from [Link]

-

RSC Publishing. (n.d.). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Retrieved from [Link]

-

SciSpace. (n.d.). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. Retrieved from [Link]

-

Scholarship @ Claremont. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Alchem.Pharmtech. (n.d.). CAS 144100-07-2 | this compound. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Retrieved from [Link]

Sources

- 1. This compound | 144100-07-2 | FB07702 [biosynth.com]

- 2. ossila.com [ossila.com]

- 3. nbinno.com [nbinno.com]

- 4. benchchem.com [benchchem.com]

- 5. fishersci.com [fishersci.com]

- 6. echemi.com [echemi.com]

- 7. This compound | C5H3BrFN | CID 639438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 9. This compound | CAS 144100-07-2 [matrix-fine-chemicals.com]

- 10. This compound(144100-07-2) 1H NMR spectrum [chemicalbook.com]

- 11. 144100-07-2|this compound|BLD Pharm [bldpharm.com]

- 12. rsc.org [rsc.org]

- 13. This compound synthesis - chemicalbook [chemicalbook.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pubs.rsc.org [pubs.rsc.org]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Suzuki Coupling [organic-chemistry.org]

- 21. nbinno.com [nbinno.com]

- 22. echemi.com [echemi.com]

- 23. This compound - Safety Data Sheet [chemicalbook.com]

- 24. aablocks.com [aablocks.com]

An In-depth Technical Guide to 2-Bromo-6-fluoropyridine: Properties, Synthesis, and Applications in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-6-fluoropyridine is a key heterocyclic building block in contemporary medicinal chemistry and materials science. Its unique electronic properties, stemming from the presence of both a bromine and a fluorine atom on the pyridine ring, offer a versatile platform for a variety of chemical transformations. This guide provides an in-depth analysis of the molecular characteristics, synthesis, and reactivity of this compound, with a particular focus on its strategic application in the development of novel therapeutic agents. This document serves as a comprehensive resource for researchers and professionals engaged in the design and synthesis of complex molecules, offering both foundational knowledge and practical insights into the utilization of this important synthetic intermediate.

Core Molecular Attributes

This compound is a substituted pyridine ring with a bromine atom at the 2-position and a fluorine atom at the 6-position. This arrangement of halogens on the electron-deficient pyridine core imparts a distinct reactivity profile that is highly valuable in synthetic chemistry.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in the laboratory. Key quantitative data are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C5H3BrFN | PubChem[1] |

| Molecular Weight | 175.99 g/mol | Sigma-Aldrich, PubChem[1] |

| CAS Number | 144100-07-2 | Sigma-Aldrich |

| Appearance | White solid or liquid | ECHEMI[2], Sigma-Aldrich |

| Melting Point | 30-32 °C | ECHEMI[2] |

| Boiling Point | 162-164 °C | ECHEMI[2] |

| Flash Point | 88 °C | Sigma-Aldrich |

The relatively low melting point means that this compound can be handled as either a low-melting solid or a liquid at or near room temperature, which can have practical implications for reaction setup and reagent addition.

Structural and Electronic Characteristics

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. The addition of two halogen atoms, bromine and fluorine, further withdraws electron density from the ring. The differing electronegativities and sizes of bromine and fluorine create a nuanced electronic environment that can be selectively exploited in chemical reactions. The fluorine atom at the 6-position enhances the electrophilicity of the pyridine ring, while the bromine atom at the 2-position serves as a versatile handle for cross-coupling reactions.

Synthesis of this compound

The synthesis of this compound can be approached through several routes, with the choice of method often depending on the starting materials, desired scale, and safety considerations. A common and illustrative method involves the fluorination of a corresponding dibromo- or bromo-hydroxypyridine precursor.

Halogen Exchange Fluorination

A prevalent method for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction, specifically a halogen exchange (HALEX) reaction. This process typically involves the treatment of 2,6-dibromopyridine with a fluoride source.

Experimental Protocol: Synthesis of this compound from 2,6-Dibromopyridine

-

Materials: 2,6-dibromopyridine, spray-dried potassium fluoride (KF), sulfolane (anhydrous), nitrogen or argon atmosphere.

-

Procedure:

-

To a dry three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add 2,6-dibromopyridine and anhydrous sulfolane.

-

Heat the mixture to the desired reaction temperature (typically in the range of 180-220 °C).

-

Add spray-dried potassium fluoride portion-wise to the heated solution. The use of spray-dried KF is crucial as it provides a high surface area for the reaction.

-

Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation or column chromatography to yield this compound.

-

Causality Behind Experimental Choices:

-

High Temperature: The SNAr reaction on an electron-deficient ring like pyridine requires significant activation energy, hence the high reaction temperatures.

-

Anhydrous Conditions: The presence of water can deactivate the fluoride source and lead to side reactions.

-

Spray-Dried KF: This form of potassium fluoride has a higher reactivity compared to standard crystalline KF due to its increased surface area.

-

Sulfolane as Solvent: A high-boiling, polar aprotic solvent like sulfolane is necessary to achieve the required reaction temperatures and to solubilize the reagents.

Reactivity and Strategic Applications

The synthetic utility of this compound lies in the differential reactivity of the C-Br and C-F bonds, as well as the activated nature of the pyridine ring. The C-Br bond is significantly more susceptible to participating in palladium-catalyzed cross-coupling reactions, while the C-F bond is more resilient, allowing for its retention during these transformations.

Cross-Coupling Reactions

This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations. These reactions are foundational in modern drug discovery for the construction of carbon-carbon and carbon-heteroatom bonds.

Workflow for a Suzuki Cross-Coupling Reaction:

Sources

An In-depth Technical Guide to the Synthesis of 2-Bromo-6-fluoropyridine from 2,6-Dibromopyridine

Introduction: The Strategic Importance of 2-Bromo-6-fluoropyridine in Modern Drug Discovery

This compound is a critical heterocyclic building block in the fields of pharmaceutical and agrochemical research.[1][2][3] Its utility stems from the unique electronic properties conferred by the fluorine and bromine substituents on the pyridine ring. The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity of a drug candidate, while the bromine atom serves as a versatile handle for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures.[2][3] This guide provides a comprehensive technical overview of the synthesis of this compound from the readily available starting material, 2,6-dibromopyridine, with a focus on the underlying mechanistic principles and practical experimental considerations.

Core Synthetic Strategy: Nucleophilic Aromatic Substitution (SNA)

The conversion of 2,6-dibromopyridine to this compound is primarily achieved through a nucleophilic aromatic substitution (SNAr) reaction.[4] This class of reactions involves the displacement of a leaving group, in this case, a bromide ion, from an aromatic ring by a nucleophile, which is the fluoride ion.

Understanding the SNAr Mechanism in Pyridine Systems

Aromatic rings, like pyridine, are generally electron-rich and thus not inherently susceptible to nucleophilic attack. However, the presence of the electronegative nitrogen atom in the pyridine ring, along with the two bromine atoms, creates a significant electron deficiency at the C2 and C6 positions. This electron-poor nature of the ring is a key factor that facilitates the SNAr reaction.

The SNAr mechanism is a two-step process:

-

Addition of the Nucleophile: The fluoride ion attacks one of the bromine-bearing carbon atoms (C2 or C6) of the 2,6-dibromopyridine ring. This initial attack is the rate-determining step of the reaction. The attack results in the formation of a negatively charged intermediate known as a Meisenheimer complex.[4] The negative charge in this intermediate is delocalized and stabilized by the electron-withdrawing nitrogen atom of the pyridine ring.

-

Elimination of the Leaving Group: In the second, faster step, the bromide ion is expelled from the Meisenheimer complex, and the aromaticity of the pyridine ring is restored, yielding the this compound product.

It is important to note that this mechanism differs significantly from SN1 and SN2 reactions. An SN2-type backside attack is sterically hindered by the aromatic ring, and the formation of a highly unstable aryl cation makes an SN1 pathway unfavorable.[4][5]

The Halex Reaction: A Practical Approach to Fluorination

The halogen exchange (Halex) reaction is a widely utilized industrial process for the synthesis of fluoroaromatic compounds and is the principal method for producing this compound from 2,6-dibromopyridine.[6][7][8] This reaction involves the treatment of an aryl halide with a source of fluoride ions, typically an alkali metal fluoride, in a high-boiling polar aprotic solvent.

Key Parameters and Their Mechanistic Implications

Successful execution of the Halex reaction for the synthesis of this compound hinges on the careful control of several key parameters:

| Parameter | Recommended Conditions | Mechanistic Rationale & Field-Proven Insights |

| Fluoride Source | Anhydrous Potassium Fluoride (KF) | KF is a cost-effective and commonly used fluoride source. However, its low solubility in organic solvents can be a limiting factor. The use of spray-dried KF with a high surface area can improve reactivity. Other sources like Cesium Fluoride (CsF) or tetraalkylammonium fluorides offer higher solubility but at a greater cost.[7] |

| Solvent | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Sulfolane | High-boiling polar aprotic solvents are crucial for solvating the fluoride salt and facilitating the reaction at elevated temperatures.[6][8] DMSO, in particular, has been shown to give dramatically higher yields in some Halex reactions compared to other solvents.[6] |

| Temperature | 150-250 °C | High temperatures are necessary to overcome the activation energy of the nucleophilic attack on the electron-deficient pyridine ring.[8] The optimal temperature will depend on the specific solvent and any phase-transfer catalyst used. |

| Phase-Transfer Catalyst (Optional) | Crown ethers (e.g., 18-crown-6), Quaternary ammonium salts | Due to the heterogeneous nature of the reaction with KF, a phase-transfer catalyst can be employed to increase the concentration of fluoride ions in the organic phase, thereby accelerating the reaction rate.[7] |

Visualizing the Synthetic Pathway

The following diagrams illustrate the overall reaction and the key steps in the experimental workflow.

Caption: Halex reaction for the synthesis of this compound.

Caption: General experimental workflow for the synthesis.

Detailed Experimental Protocol

This protocol is a representative example and may require optimization based on laboratory conditions and scale.

Materials:

-

2,6-Dibromopyridine

-

Anhydrous Potassium Fluoride (spray-dried)

-

Dimethyl Sulfoxide (DMSO, anhydrous)

-

18-crown-6 (optional)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a distillation apparatus, combine 2,6-dibromopyridine (1.0 eq), anhydrous potassium fluoride (1.5 eq), and 18-crown-6 (0.05 eq, if used).

-

Solvent Addition: Add anhydrous DMSO to the flask.

-

Heating and Reaction: Heat the reaction mixture to 190 °C. For some procedures, applying a vacuum (e.g., 200 mbar) can facilitate the removal of the product as it forms.[9]

-

Product Isolation: The product, this compound, can be distilled directly from the reaction mixture.

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Add ethyl acetate and water to the mixture and stir.

-

Separate the organic layer.

-

The crude product can be further purified by standard techniques such as recrystallization or column chromatography.

-

-

Characterization: The identity and purity of the final product should be confirmed by analytical methods such as Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).[10][11][12][13]

Troubleshooting and Optimization

| Issue | Potential Cause | Suggested Solution |

| Low Conversion | Insufficient temperature, inactive KF, poor solubility of KF. | Increase reaction temperature, ensure KF is anhydrous and has a high surface area, consider using a phase-transfer catalyst or a more soluble fluoride source like CsF. |

| Formation of Side Products | Decomposition at high temperatures, reaction with residual water. | Optimize reaction temperature and time, ensure all reagents and solvents are anhydrous. The basicity of KF can sometimes lead to side reactions.[14] |

| Difficult Purification | Co-distillation of starting material or solvent. | Optimize distillation conditions, employ fractional distillation, or use column chromatography for purification. |

Conclusion: A Robust and Scalable Synthesis

The synthesis of this compound from 2,6-dibromopyridine via the Halex reaction is a well-established and reliable method. By understanding the underlying SNAr mechanism and carefully controlling the key reaction parameters, researchers and drug development professionals can efficiently produce this valuable building block for the advancement of new chemical entities. The scalability of the Halex process further enhances its appeal for industrial applications.

References

- gChem Global.

- ACS GCI Pharmaceutical Roundtable. Halex Reaction.

- ChemicalBook. This compound synthesis.

- ChemTube3D. Fluorination of Medicinal Compounds - The Halex Reaction.

- Chemistry Steps.

- RSC Advances. A metal-free method for the synthesis of 6-substituted 2-bromopyridines.

- Wikipedia. Halex process.

- Google Patents.

- Benchchem. 2-Bromo-6-fluoro-3-(trifluoromethyl)pyridine.

- Dalal Institute.

- Wikipedia.

- ChemicalBook. This compound.

- Google Patents. CN102898358A - Preparation method of fluoropyridine compounds.

- Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism.

- Hangzhou Leap Chem Co., Ltd. This compound丨CAS 144100-07-2.

- Georgia Southern University. Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands.

- ResearchGate.

- Agency for Toxic Substances and Disease Registry. ANALYTICAL METHODS.

- Guidechem. 144100-07-2 - this compound.

- DempoChem. This compound | CAS 144100-07-2.

- BLD Pharm. This compound.

- NINGBO INNO PHARMCHEM CO.,LTD.

- Tokyo Chemical Industry (India) Pvt. Ltd. This compound | 144100-07-2.

- ChemicalBook. This compound(144100-07-2) 1H NMR spectrum.

- Google Patents.

- ACS Omega. Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.

Sources

- 1. This compound | 144100-07-2 [chemicalbook.com]

- 2. leapchem.com [leapchem.com]

- 3. nbinno.com [nbinno.com]

- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 6. gchemglobal.com [gchemglobal.com]

- 7. Halex Reaction - Wordpress [reagents.acsgcipr.org]

- 8. Halex process - Wikipedia [en.wikipedia.org]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. atsdr.cdc.gov [atsdr.cdc.gov]

- 11. Page loading... [guidechem.com]

- 12. dempochem.com [dempochem.com]

- 13. This compound(144100-07-2) 1H NMR spectrum [chemicalbook.com]

- 14. US20100022804A1 - Process for the production of fluorinated aromatic rings by simultaneous cooling and microwave heated halogen exchange - Google Patents [patents.google.com]

An In-depth Spectroscopic Guide to 2-Bromo-6-fluoropyridine for the Modern Laboratory

Introduction: The Structural Significance of 2-Bromo-6-fluoropyridine

This compound is a key heterocyclic building block in the landscape of pharmaceutical and agrochemical research. Its disubstituted pyridine ring, featuring a bromine atom and a fluorine atom at positions 2 and 6 respectively, offers a versatile scaffold for the synthesis of more complex molecules. The presence of two distinct halogen atoms allows for selective functionalization through various cross-coupling reactions, making it a valuable intermediate in drug discovery and development.

Accurate and unambiguous structural confirmation of such intermediates is paramount to ensure the integrity of the synthetic workflow and the identity of the final active pharmaceutical ingredient. This technical guide provides a comprehensive analysis of the core spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). As Senior Application Scientist, the following sections are designed not just to present data, but to offer insights into the interpretation and causality behind the spectral features, empowering researchers to confidently identify and characterize this important compound.

Molecular Structure and Spectroscopic Blueprint

The structural integrity of this compound is confirmed by a synergistic application of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, which, when combined, leaves no room for ambiguity.

-

NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Elucidates the electronic environment of the hydrogen, carbon, and fluorine nuclei, providing detailed information about the connectivity and spatial relationships of atoms within the molecule.

-

IR Spectroscopy: Identifies the functional groups and the vibrational modes of the chemical bonds present, confirming the core structure of the pyridine ring and the carbon-halogen bonds.

-

Mass Spectrometry: Determines the molecular weight of the compound and provides information about its fragmentation pattern, which is crucial for confirming the elemental composition and connectivity.

Figure 1: Chemical structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Analysis

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecule's framework.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: A solution of this compound (5-10 mg) is prepared in a deuterated solvent (0.5-0.7 mL), typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube.[1]

-

Spectrometer Setup: The NMR spectrometer (e.g., 400 MHz) is locked onto the deuterium signal of the solvent. The magnetic field is shimmed to achieve optimal resolution.[1]

-

¹H NMR Acquisition: A standard one-pulse sequence is used to acquire the proton spectrum. Key parameters include a spectral width covering the aromatic region (e.g., 0-10 ppm), a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is employed to obtain a spectrum with singlets for each unique carbon environment. A wider spectral width (e.g., 0-180 ppm) is used. Due to the presence of fluorine, C-F coupling will be observed.

-

¹⁹F NMR Acquisition: The spectrometer is tuned to the fluorine frequency. A simple one-pulse sequence is sufficient, with the spectral width set to observe the aromatic fluorine region. Chemical shifts are referenced to an external standard such as CFCl₃.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by three distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-4 | ~7.75 | t | J(H4-H3) ≈ 8.0, J(H4-H5) ≈ 8.0 |

| H-3 | ~7.35 | dd | J(H3-H4) ≈ 8.0, J(H3-F) ≈ 3.0 |

| H-5 | ~7.15 | dd | J(H5-H4) ≈ 8.0, J(H5-F) ≈ 1.0 |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and concentration.

Interpretation and Causality:

-

H-4 (para to Nitrogen): This proton appears as a triplet due to coupling with its two ortho neighbors, H-3 and H-5, with a typical ortho coupling constant of approximately 8.0 Hz. Its downfield shift relative to benzene is due to the overall electron-withdrawing nature of the pyridine ring and the two halogen substituents.

-

H-3 (meta to Bromine, ortho to Fluorine): This proton's signal is a doublet of doublets. The larger splitting arises from the ortho coupling to H-4 (~8.0 Hz). The smaller splitting is due to a three-bond coupling to the fluorine atom (³J(H-F)), which is typically around 3.0 Hz in such systems.

-

H-5 (meta to Fluorine, ortho to Bromine): This proton also appears as a doublet of doublets. The large splitting is from the ortho coupling to H-4 (~8.0 Hz). A smaller, four-bond coupling to the fluorine atom (⁴J(H-F)) of around 1.0 Hz further splits the signal.

Figure 2: ¹H-¹H and ¹H-¹⁹F coupling relationships in this compound.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will display five signals, with four in the aromatic region and one at a lower field corresponding to the carbon atoms of the pyridine ring. The presence of fluorine introduces characteristic C-F couplings.

| Carbon Assignment | Chemical Shift (δ, ppm) | Multiplicity (due to F) | ¹J(C-F) (Hz) | nJ(C-F) (Hz) |

| C-6 | ~163 | d | ~240 | - |

| C-2 | ~142 | d | - | ³J(C2-F) ≈ 4 |

| C-4 | ~141 | d | - | ³J(C4-F) ≈ 8 |

| C-5 | ~123 | s | - | - |

| C-3 | ~115 | d | - | ²J(C3-F) ≈ 35 |

Note: These are approximate values and require experimental verification. The signal for C-5 may show a very small ⁴J(C-F) coupling which might not be resolved.

Interpretation and Causality:

-

C-6: This carbon is directly bonded to the highly electronegative fluorine atom, causing a significant downfield shift. The signal appears as a doublet with a very large one-bond coupling constant (¹J(C-F)) of approximately 240 Hz, which is a hallmark of a C-F bond.

-

C-2: This carbon, bonded to bromine, is also shifted downfield. It exhibits a small doublet splitting due to a three-bond coupling to the fluorine atom.

-

C-4: The chemical shift of this carbon is influenced by its para position to the nitrogen and meta to the halogens. It shows a three-bond coupling to the fluorine.

-

C-3: This carbon is ortho to the fluorine, resulting in a significant two-bond coupling (²J(C-F)) of around 35 Hz, which splits the signal into a doublet.

-

C-5: This carbon is meta to the fluorine, and any coupling is typically very small and often not resolved, leading to the appearance of a singlet.

¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum provides a direct and sensitive probe for the fluorine-containing environment.

| Nucleus | Chemical Shift (δ, ppm vs CFCl₃) | Multiplicity |

| F-6 | ~ -68 | t |

Note: The chemical shift is an approximate value for an aromatic fluorine atom adjacent to nitrogen.

Interpretation and Causality:

The ¹⁹F NMR spectrum is expected to show a single signal for the fluorine atom at position 6. This signal will be shifted upfield relative to the CFCl₃ standard, which is typical for fluoroaromatic compounds. The signal may appear as a triplet due to the three-bond coupling to H-3 and a smaller four-bond coupling to H-5, though the resolution may depend on the spectrometer.

Infrared (IR) Spectroscopy

The IR spectrum is used to confirm the presence of the pyridine ring and the carbon-halogen bonds through their characteristic vibrational frequencies.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: A small amount of the solid sample can be analyzed as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory. If the sample is a low-melting solid or liquid, it can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum is first collected and subtracted from the sample spectrum.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H stretch | Aromatic C-H |

| 1600-1550 | C=C and C=N stretch | Pyridine ring |

| 1450-1400 | C=C and C=N stretch | Pyridine ring |

| 1250-1150 | C-F stretch | Aryl-F |

| 800-700 | C-H bend (out-of-plane) | Aromatic C-H |

| Below 700 | C-Br stretch | Aryl-Br |

Interpretation and Causality:

-

Aromatic C-H Stretch: The weak to medium bands above 3000 cm⁻¹ are characteristic of C-H bonds on an aromatic ring.

-

Pyridine Ring Vibrations: The strong absorptions in the 1600-1400 cm⁻¹ region are due to the stretching vibrations of the C=C and C=N bonds within the pyridine ring, confirming the presence of the heterocyclic core.

-

C-F and C-Br Stretches: A strong band in the 1250-1150 cm⁻¹ region is indicative of the C-F stretching vibration. The C-Br stretching vibration is expected at a lower frequency, typically below 700 cm⁻¹, due to the heavier mass of the bromine atom.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of this compound.

Experimental Protocol: MS Data Acquisition

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Electron Ionization (EI) at 70 eV is a common method for this type of molecule, as it induces characteristic fragmentation.

-

Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

| m/z | Proposed Fragment | Significance |

| 175/177 | [C₅H₃BrFN]⁺ | Molecular Ion (M⁺, M+2) |

| 96 | [C₅H₃FN]⁺ | Loss of Br radical |

| 69 | [C₄H₂F]⁺ | Loss of HCN from [C₅H₃FN]⁺ |

Interpretation and Causality:

-

Molecular Ion Peak: The most critical feature is the molecular ion peak. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), the molecular ion will appear as a pair of peaks of nearly equal intensity at m/z 175 and 177. This isotopic signature is a definitive indicator of the presence of one bromine atom in the molecule.

-

Major Fragmentation: A common fragmentation pathway for haloaromatics is the loss of the halogen radical. The loss of a bromine radical from the molecular ion results in a fragment at m/z 96, corresponding to the fluoropyridine cation. Further fragmentation of this ion can occur, for example, by the loss of HCN, a characteristic fragmentation of pyridine rings, to give a fragment at m/z 69.

Figure 3: Proposed key fragmentation pathway for this compound under electron ionization.

Integrated Spectroscopic Workflow and Conclusion

The structural elucidation of this compound is a classic example of a workflow where data from multiple spectroscopic techniques are integrated to build a cohesive and validated structural assignment.

Figure 4: Integrated workflow for the structural confirmation of this compound.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Magritek. (2014, July 30). Simultaneous Proton and Fluorine decoupled 13C NMR. Retrieved from [Link]

-

University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. UCSB Chemistry and Biochemistry. Retrieved from [Link]

-

LibreTexts Chemistry. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

LibreTexts Chemistry. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

Sources

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-Bromo-6-fluoropyridine

For the modern researcher and drug development professional, 2-Bromo-6-fluoropyridine is a valuable heterocyclic building block, instrumental in the synthesis of novel chemical entities. Its unique electronic properties make it a versatile intermediate in creating a range of complex molecules and potential pharmaceutical agents.[1] However, its utility is matched by a significant hazard profile that demands a comprehensive and nuanced understanding of its safe handling, storage, and emergency management.

This guide moves beyond a standard Safety Data Sheet (SDS) to provide an in-depth, field-proven perspective on managing the risks associated with this compound. Here, we dissect the "why" behind safety protocols, ensuring that every experimental choice is underpinned by a robust understanding of the material's chemical and toxicological properties.

The Hazard Profile: Understanding the Intrinsic Risks

This compound is classified as a hazardous substance, with its primary risks stemming from its acute toxicity and irritant properties.[2][3] A thorough understanding of these hazards is the foundation of a self-validating safety system in the laboratory.

The Globally Harmonized System (GHS) classification paints a clear picture of the potential dangers.[3][4] It is crucial to recognize that this compound can pose a significant threat through multiple exposure routes.

Table 1: GHS Hazard Classification Summary

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed[3][5] |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin[3][5] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[2][5] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[2][3][6] |

| Serious Eye Damage/Irritation | Category 2A/2 | H319: Causes serious eye irritation[2][3][6] |

| Specific target organ toxicity (single exposure) | Category 3 | H335: May cause respiratory irritation[2][7] |

Source: Compiled from multiple Safety Data Sheets.[2][3][6]

The causality is clear: the molecule's structure and reactivity contribute to its ability to interfere with biological systems upon exposure. The "toxic" classification for oral and dermal routes signifies a higher degree of danger than "harmful," necessitating stringent handling protocols to prevent any direct contact.

The Core of Safety: Engineering Controls and Personal Protective Equipment (PPE)

The primary directive in handling this compound is to minimize exposure. This is achieved through a multi-layered approach, beginning with engineering controls and culminating in the correct use of Personal Protective Equipment (PPE).

Engineering Controls: The First Line of Defense

All manipulations of this compound must be conducted within a certified chemical fume hood.[2] This is non-negotiable. The fume hood serves two critical purposes:

-

It contains and exhausts harmful vapors, directly mitigating the inhalation hazard (H332, H335).[5]

-

It provides a physical barrier, offering a degree of protection from accidental splashes.

Furthermore, an eyewash station and a safety shower must be readily accessible and in close proximity to the workstation.[2][6] This ensures immediate decontamination in the event of an exposure incident.

Personal Protective Equipment (PPE): The Last Barrier

PPE is not a substitute for robust engineering controls but is an essential final barrier between the researcher and the chemical. The selection of PPE must directly address the hazards identified in Table 1.

-

Eye and Face Protection: Chemical safety goggles are mandatory.[2][8] Given the "serious eye irritation" classification, standard safety glasses are insufficient. When there is a heightened risk of splashing, such as during transfers of larger quantities, a face shield should be worn in addition to safety goggles.[8][9]

-

Skin Protection:

-

Gloves: Chemically impermeable gloves are required.[5] Nitrile gloves are a common and effective choice, but it is crucial to inspect them for any signs of degradation or perforation before each use.[8][10] Given the "Toxic in contact with skin" classification, any suspected contamination of gloves requires their immediate and safe removal and disposal, followed by hand washing.

-

Lab Coat: A flame-resistant lab coat is standard practice.[9] It should be fully buttoned with sleeves rolled down to provide maximum coverage.

-

-

Respiratory Protection: When working within a properly functioning chemical fume hood, respiratory protection is typically not required. However, in situations where the ventilation is compromised or during a large-scale spill cleanup, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[10]

Safe Handling and Storage Protocols

Adherence to meticulous handling and storage procedures is critical for preventing accidents and maintaining the integrity of the material.

Handling

-

Preparation: Before handling, ensure the fume hood is operational, all necessary PPE is donned correctly, and the location of emergency equipment is known.

-

Aliquotting: This compound can be a liquid or a low-melting solid. Handle in a well-ventilated place and use non-sparking tools.[5] Avoid any actions that could generate aerosols or dust.

-

Cross-Contamination: Do not allow the chemical to come into contact with incompatible materials. Strong oxidizing agents and strong acids should be avoided.[11]

-

Hygiene: Wash hands thoroughly after handling, even if gloves were worn.[2][6] Do not eat, drink, or smoke in the laboratory.[2]

Storage

-

Container: Keep the container tightly closed to prevent the release of vapors.[2][6]

-

Location: Store in a dry, cool, and well-ventilated area.[2][6] Some suppliers recommend refrigerated storage (2-10 °C).[6]

-

Segregation: Store away from incompatible materials, particularly strong oxidizing agents.[11]

-

Ignition Sources: Keep away from open flames, hot surfaces, and other sources of ignition.[2]

Table 2: Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C5H3BrFN[3][5] |

| Molecular Weight | 175.99 g/mol [3][12] |

| Physical Form | Liquid or low-melting solid (<30°C Solid, >32°C Liquid) |

| Melting Point | 30-32 °C[4] |

| Boiling Point | 162-164 °C[4] or 200.2 °C at 760 mmHg |

| Flash Point | ~88 °C (190.4 °F)[12] |

Source: Data compiled from various supplier and database entries.[3][4][12]

Emergency Procedures: A Validated Response Plan

In the event of an exposure or spill, a rapid and correct response is critical. All personnel working with this material must be familiar with these procedures.

First Aid Measures

The immediate goal of first aid is to remove the chemical from the exposed individual and seek professional medical attention without delay.

-

Inhalation: Immediately move the victim to fresh air.[2][5] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration (do not use the mouth-to-mouth method) and seek immediate medical attention.[2]

-

Skin Contact: Immediately remove all contaminated clothing.[2] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[2][6] Seek immediate medical attention.[2]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, including under the eyelids.[2][6] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[6]

-

Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water.[6] Never give anything by mouth to an unconscious person.[6] Call a physician or poison control center immediately.[2][6]

In all cases of exposure, show the Safety Data Sheet to the attending medical professional. [2][8]

Accidental Release Measures

-

Evacuate: Evacuate all non-essential personnel from the immediate area.[2][5]

-

Ventilate: Ensure the area is well-ventilated (only if it is safe to do so without spreading vapors to other areas).

-

Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials.

-

Collection: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[8][10]

-

Decontamination: Clean the spill area thoroughly.

-

Reporting: Report the incident to the laboratory supervisor and environmental health and safety office.

Fire and Disposal Considerations

-

Fire-Fighting: In case of a fire, use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[8] Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[2] Thermal decomposition can lead to the release of highly toxic and irritating gases, including carbon oxides, nitrogen oxides (NOx), hydrogen bromide, and hydrogen fluoride.[8][13]

-

Disposal: this compound and any contaminated materials must be disposed of as hazardous waste.[5] This should be done through a licensed chemical destruction plant or professional waste disposal service.[5][8] Do not discharge into sewer systems or contaminate water sources.[5] Always follow local, regional, and national regulations for hazardous waste disposal.[2]

Conclusion

This compound is a powerful tool in the arsenal of the synthetic chemist. However, its potential must be respected through a deep understanding of its hazards and the diligent application of safety protocols. By integrating the principles of engineering controls, correct PPE usage, meticulous handling, and emergency preparedness into every workflow, researchers can confidently and safely leverage this versatile building block to drive innovation in drug discovery and development.

References

-

This compound. PubChem, National Center for Biotechnology Information. [Link]

-

Personal Protective Equipment in Chemistry. Environmental Health and Safety - Dartmouth. [Link]

Sources

- 1. This compound | 144100-07-2 [chemicalbook.com]

- 2. fishersci.com [fishersci.com]

- 3. This compound | C5H3BrFN | CID 639438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. This compound - Safety Data Sheet [chemicalbook.com]

- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 7. aksci.com [aksci.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. fishersci.com [fishersci.com]

- 12. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 13. cn.canbipharm.com [cn.canbipharm.com]

A Comprehensive Guide to the Safe Handling and Storage of 2-Bromo-6-fluoropyridine for Research and Development

This guide provides an in-depth technical framework for the safe handling, storage, and disposal of 2-Bromo-6-fluoropyridine (CAS No. 144100-07-2). Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond rudimentary safety data to offer a deeper understanding of the compound's chemical nature, enabling users to implement protocols that are not just compliant, but scientifically validated and inherently safe.

Understanding the Molecule: A Risk-Based Perspective

This compound is a valuable heterocyclic building block in medicinal chemistry and materials science.[1] Its utility stems from the differential reactivity of the halogen substituents on the electron-deficient pyridine ring. However, these same electronic properties necessitate a thorough understanding of its potential hazards.

The primary risks associated with this compound are its acute toxicity upon ingestion, dermal contact, and inhalation, as well as its potential to cause serious skin and eye irritation.[2][3] A comprehensive risk assessment is therefore the mandatory first step before any laboratory work commences.

Hazard Identification and Physicochemical Properties

A summary of the key hazard classifications and physical properties is presented below. This data should form the basis of your initial risk assessment.

| Property | Value | Source |

| Molecular Formula | C₅H₃BrFN | [4] |

| Molecular Weight | 175.99 g/mol | [4] |

| Appearance | White to light yellow powder, lump, or clear liquid | [5] |

| Melting Point | 30-32 °C | [6] |

| Boiling Point | 162-164 °C | [6] |

| Flash Point | < 90 °C (< 194 °F) | |

| GHS Hazard Statements | H301/H302 (Toxic/Harmful if swallowed), H311/H312 (Toxic/Harmful in contact with skin), H332 (Harmful if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation) | [2] |

Note: The compound has a low melting point and may exist as a liquid or solid at room temperature.

The Logic of Risk Assessment

A dynamic risk assessment should be performed before each new procedure involving this compound. The process involves identifying hazards, evaluating risks, and implementing control measures.

Caption: Logical workflow for conducting a risk assessment before handling this compound.

Chemical Reactivity and Incompatibility: The "Why" Behind the Rules

Understanding the chemical reactivity of this compound is paramount to its safe handling. The pyridine ring is electron-deficient, and this effect is amplified by the electronegative fluorine and bromine atoms. This makes the carbon atoms at positions 2 and 6 highly electrophilic and susceptible to nucleophilic aromatic substitution (SNAr).

The fluorine atom, due to its high electronegativity, exerts a strong negative inductive effect, which stabilizes the negatively charged intermediate (Meisenheimer complex) formed during nucleophilic attack.[7] This makes the C-F bond particularly reactive towards nucleophiles, often more so than the C-Br bond, which is counterintuitive if only considering bond strength.[8][7][9]

This inherent reactivity is the scientific basis for the list of incompatible materials:

-

Strong Bases (e.g., hydroxides, alkoxides): Can act as nucleophiles, initiating an SNAr reaction that can be exothermic.

-

Strong Oxidizing Agents: Can react violently with the pyridine ring.

-

Strong Acids: Can protonate the pyridine nitrogen, which can alter reactivity and potentially lead to uncontrolled reactions.

-

Nucleophiles (e.g., amines, thiols): Will readily displace the fluorine or bromine, leading to unintended reactions.

Thermal Decomposition: Upon heating, thermal decomposition can occur, leading to the release of highly toxic and corrosive gases.[10] Based on the molecular structure, these hazardous decomposition products are likely to include:

-

Hydrogen Bromide (HBr)

-

Hydrogen Fluoride (HF)

-

Nitrogen Oxides (NOx)

-

Carbon Monoxide (CO) and Carbon Dioxide (CO₂)[1]

Protocols for Safe Handling and Personal Protective Equipment (PPE)

All handling of this compound, including weighing and transfers, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.

Mandatory Personal Protective Equipment (PPE)

The following PPE is the minimum requirement for any procedure involving this compound.

| Protection Type | Specification | Rationale |

| Eye Protection | Chemical safety goggles and a face shield | Protects against splashes of the liquid or solid particles which can cause serious eye irritation.[11] |

| Hand Protection | Chemical-resistant nitrile or neoprene gloves (minimum 0.11 mm thickness) | Prevents skin contact, which can cause irritation and toxic effects through dermal absorption.[1] Gloves should be inspected before use and changed frequently. |

| Body Protection | Laboratory coat, long pants, and closed-toe shoes | Minimizes the risk of accidental skin exposure. |

| Respiratory Protection | Not typically required if used within a functioning fume hood. For spill cleanup or in case of ventilation failure, a NIOSH-approved respirator with organic vapor/acid gas cartridges may be necessary. | Prevents inhalation of harmful vapors or dust. |

Step-by-Step Handling Protocol

-

Preparation: Designate a specific area within a chemical fume hood for the handling of the compound. Ensure an emergency eyewash station and safety shower are accessible and unobstructed.

-

Donning PPE: Before handling the primary container, put on all required PPE as specified in the table above.

-

Weighing and Transfer:

-

If the compound is a solid, carefully transfer the required amount to a tared container using a spatula. Avoid creating dust.

-

If the compound is a liquid, use a calibrated pipette or syringe for transfer.

-

All transfers should be performed over a tray or spill liner to contain any minor drips or spills.

-

-

Post-Handling:

-

Tightly close the primary container immediately after use.

-

Decontaminate the spatula or any other equipment used with a suitable solvent (e.g., ethanol or isopropanol) within the fume hood. Collect the rinse as hazardous waste.

-

Wipe down the work surface with the same solvent.

-

Carefully remove gloves, avoiding contact with the outer surface, and dispose of them as contaminated solid waste.

-

Wash hands thoroughly with soap and water after the procedure is complete.

-

Storage and Stability: Preserving Integrity and Preventing Hazards

Proper storage is critical to maintain the chemical's purity and to prevent the creation of hazardous situations.

Storage Conditions

-

Temperature: Store in a cool, dry place.[12] While some suppliers suggest room temperature, storage in a refrigerator (2-8 °C) is a prudent measure to minimize vapor pressure and potential degradation, especially for long-term storage.

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen). The compound can be sensitive to moisture. For long-term storage or for anhydrous applications, using a bottle with a Sure/Seal™ septum is recommended.[13]

-

Light: Keep in a dark place.[4] Pyridine-based compounds can be light-sensitive.[10] Storing the container in an amber vial or within a light-blocking secondary container is advised.

-

Container: Keep the container tightly closed to prevent moisture ingress and vapor escape.[10][12]

Segregation and Incompatibility

Store this compound away from the incompatible materials listed in Section 2 (strong acids, bases, and oxidizing agents).[12] It should be stored in a cabinet designated for toxic and combustible organic compounds.

Caption: Decision-making workflow for the appropriate storage of this compound.

Emergency Procedures: Spill and Exposure Management

Accidents can happen despite careful planning. Rapid and correct response is crucial to mitigate harm.

Small-Scale Spill Cleanup (up to 100 mL or 100 g)

-

Alert & Evacuate: Alert personnel in the immediate area. If there is any risk of significant vapor exposure, evacuate the lab.

-

Secure Area: Restrict access to the spill area. Eliminate all ignition sources.[14]

-

Don PPE: Wear the appropriate PPE, including a lab coat, chemical splash goggles, a face shield, and double-layered nitrile gloves.

-

Contain & Absorb:

-

For a liquid spill , cover with an inert absorbent material like vermiculite, sand, or a chemical sorbent pad.[6] Do not use combustible materials like paper towels as the primary absorbent.

-

For a solid spill , gently cover with a plastic-backed absorbent pad to avoid raising dust.[11] You can then slightly dampen the material with an inert solvent (like hexane) to prevent airborne dust before sweeping it up.

-

-

Collect Waste: Carefully scoop the absorbed material and contaminated debris into a designated, labeled hazardous waste container using non-sparking tools.[14][15]

-

Decontaminate: Clean the spill area with soap and water or a suitable solvent. All cleaning materials must be disposed of as hazardous waste.[6][11]

-

Report: Report the incident to your institution's Environmental Health & Safety (EHS) department.

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10]

-

Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[10]

-

Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[10]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[10]

Waste Disposal

All waste containing this compound, including unused product, contaminated absorbents, and disposable PPE, must be treated as hazardous waste.[16]

-

Collect Waste: Use separate, clearly labeled, and sealed containers for solid and liquid waste.[16][17]

-

Labeling: Label waste containers with "Hazardous Waste," the full chemical name "this compound," and list all other components and their approximate percentages.[17]

-

Storage: Store waste containers in a designated satellite accumulation area, with secondary containment, away from incompatible materials.

-

Disposal: Arrange for pickup and disposal through your institution's EHS office or a licensed hazardous waste disposal contractor.[16] Do not dispose of this chemical down the drain or in regular trash.[16]

References

-

Schlosser, M., & Rausis, T. (2005). The reactivity of 2-fluoro- and 2-chloropyridines toward sodium ethoxide: Factors governing the rates of nucleophilic (het)aromatic substitutions. Helvetica Chimica Acta. Available at: [Link]

-

ResearchGate. (2025). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. Available at: [Link]

-

Huestis, M. P., et al. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry. Available at: [Link]

-